The development of IGF-1R/SRC-IN-1 stems from research focused on proteolysis targeting chimeras (PROTACs) and small molecule inhibitors. These compounds are classified under dual-targeting agents, specifically designed to inhibit tyrosine kinases involved in cancer progression. The strategic design allows for a more effective approach to combat cancer by simultaneously disrupting multiple signaling pathways associated with tumorigenesis .
The synthesis of IGF-1R/SRC-IN-1 involves several key steps, primarily utilizing a convergent synthetic route. This method allows for the efficient assembly of the compound by combining different chemical modules that target IGF-1R and Src.
The molecular structure of IGF-1R/SRC-IN-1 consists of distinct modules that facilitate its dual inhibitory action. The compound features:
IGF-1R/SRC-IN-1 undergoes several chemical reactions during its synthesis:
These reactions are critical for constructing the molecular framework necessary for dual-target inhibition .
The mechanism by which IGF-1R/SRC-IN-1 exerts its effects involves:
This dual inhibition leads to reduced proliferation and survival rates in cancer cells, particularly in non-small cell lung cancer models where both targets are co-expressed .
The physical properties of IGF-1R/SRC-IN-1 include:
Chemical properties include:
These properties are essential for its effectiveness as a therapeutic agent .
IGF-1R/SRC-IN-1 has significant potential applications in cancer therapy:
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase (RTK) with a conserved heterotetrameric structure comprising two extracellular α-subunits (ligand-binding domains) and two transmembrane β-subunits containing the tyrosine kinase domain. The α-subunits (710 amino acids) feature leucine-rich L1 and L2 domains separated by a cysteine-rich region (Cys148–Cys302) critical for ligand specificity [2] [3] [7]. The intracellular β-subunit (627 amino acids) houses a tyrosine kinase (TK) domain (residues 963–1239) with an ATP-binding motif (GXGXXG, positions 976–981) and catalytic lysine (K1003) essential for phosphotransferase activity [2] [8].
Src homology (SH) regions in Src kinase include SH1 (kinase domain), SH2 (phosphotyrosine binding), and SH3 (proline-rich motif binding) domains. Structural analyses reveal that IGF-1R’s TK domain shares 84% homology with the insulin receptor but exhibits distinct substrate specificity, particularly at the activation loop tyrosines (Y1131, Y1135, Y1136) [8] [10]. Src interacts with IGF-1R via its SH2 domain, binding phosphorylated Y950 in the IGF-1R juxtamembrane NPXY motif, enabling reciprocal kinase activation [1] [6].
Table 1: Structural Domains of IGF-1R and Src
Protein | Key Domains | Functional Residues | Role in Signaling |
---|---|---|---|
IGF-1R α-subunit | L1, CRR, L2 | Cys-rich region (148–302) | IGF-1/2 binding |
IGF-1R β-subunit | Juxtamembrane, TK, C-tail | Y950, Y1131/Y1135/Y1136, K1003 | Autophosphorylation, substrate docking |
Src | SH2, SH3, SH1 (kinase) | Y416 (activation loop) | Downstream signal amplification |
IGF-1 and IGF-2 bind the IGF-1R α-subunits with high affinity (Kd ~0.1–1 nM), while insulin binds at 100-fold lower affinity [3] [7]. The cysteine-rich domain (CRD) within α-subunits (48% homologous to insulin receptor) forms the primary ligand-binding pocket, with L1 and L2 domains stabilizing ligand engagement [2] [7]. Biophysical studies demonstrate that ligand binding induces conformational changes in the α-subunits, triggering reorientation of the dimeric receptor and trans-autophosphorylation of β-subunits [7] [8].
Antibody-blocking studies classify inhibitors into four categories: allosteric IGF-1 blockers, allosteric IGF-2 blockers, dual allosteric blockers, and competitive dual blockers. Epitope mapping reveals that most inhibitory antibodies bind overlapping surfaces on the CRR and L2 domains, sterically hindering ligand access or locking the receptor in an inactive conformation [7]. One class of dual blockers binds the FnIII-1 domain, disrupting long-range conformational changes required for kinase activation [7].
Ligand binding induces trans-autophosphorylation of IGF-1R β-subunit tyrosines in a sequential cascade: initial phosphorylation at Y1131/Y1135/Y1136 in the activation loop enhances kinase activity >100-fold, facilitating phosphorylation of juxtamembrane residues (Y950) and C-terminal tyrosines (Y1250/Y1251) [1] [8]. Phosphorylated Y950 recruits IRS-1/Shc adaptors, initiating PI3K-AKT and RAS-MAPK signaling [1] [4].
Src kinase activation parallels this process: autophosphorylation at Y416 in its activation loop increases catalytic activity. Crucially, IGF-1R and Src engage in mutual phosphorylation. Src phosphorylates IGF-1R’s activation loop tyrosines (Y1131/Y1135/Y1136) in a ligand-independent manner, while IGF-1R phosphorylates Src’s regulatory Y416 [1] [6] [10]. In vitro kinase assays show Src phosphorylates recombinant IGF-1R β-subunit with 3.4-fold greater efficiency than it does the insulin receptor [10]. This crosstalk sustains oncogenic signaling in NSCLC cells, where Src reactivates IGF-1R downstream effectors (AKT, ERK) after IGF-1R inhibitor treatment [1] [6].
Table 2: Kinase Regulation via Autophosphorylation Sites
Kinase | Phosphorylation Sites | Functional Consequence | Upstream Activators |
---|---|---|---|
IGF-1R | Y1131/Y1135/Y1136 (activation loop) | Kinase activation (>100-fold) | Ligand binding, Src kinase |
IGF-1R | Y950 (juxtamembrane) | IRS-1/Shc docking | Autophosphorylation |
Src | Y416 (activation loop) | Catalytic activation | IGF-1R, EGFR, integrins |
Src | Y527 (C-terminal) | Inhibition (SH2 binding) | Csk kinase |
IGF-1R forms functional hybrids with insulin receptor (InsR) isoforms via disulfide bonding between α-subunits. These hybrid receptors (IGF-1R/InsR) bind IGF-1 with high affinity but insulin with low affinity, altering downstream signal specificity [2] [4] [5]. Hybridization enables crosstalk between metabolic (InsR-driven) and mitogenic (IGF-1R-driven) pathways. For example, in cancer cells, IGF-1R/InsR hybrids activate pro-survival PI3K signaling more potently than IGF-1R homodimers [4] [5].
Structural studies show that hybrid receptors adopt conformations distinct from homodimers. The IGF-1R α-subunit dominates ligand binding, while the InsR β-subunit influences kinase substrate selection. This explains why hybrids phosphorylate IRS-2 more efficiently than IRS-1, unlike IGF-1R homodimers [4] [10]. Hybrid receptors also exhibit altered sensitivity to therapeutics: monoclonal antibodies targeting IGF-1R α-subunits may not disrupt IGF-1 binding to hybrids, contributing to clinical resistance [5] [7].
Table 3: Properties of IGF-1R/InsR Hybrid Receptors
Property | IGF-1R Homodimer | IGF-1R/InsR Hybrid | Functional Implication |
---|---|---|---|
Ligand preference | IGF-1 > IGF-2 >> insulin | IGF-1 > IGF-2 > insulin | Altered growth factor sensitivity |
IRS phosphorylation | IRS-1 > IRS-2 | IRS-2 > IRS-1 | Differential metabolic signaling |
Downstream pathway | MAPK > PI3K | PI3K > MAPK | Enhanced pro-survival signaling |
Therapeutic inhibition | Sensitive to α-subunit antibodies | Resistant to α-subunit antibodies | Clinical resistance mechanism |
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